molecular formula C7H5F2NO B14888205 1-(3,6-Difluoropyridin-2-yl)ethanone

1-(3,6-Difluoropyridin-2-yl)ethanone

Cat. No.: B14888205
M. Wt: 157.12 g/mol
InChI Key: GHCVFBKHWYTSRI-UHFFFAOYSA-N
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Description

1-(3,6-Difluoropyridin-2-yl)ethanone is a fluorinated pyridine derivative characterized by an acetyl group (ethanone) attached to the 2-position of a pyridine ring substituted with fluorine atoms at the 3- and 6-positions. Fluorine substituents are known to enhance electron-withdrawing effects, increasing the compound's polarity and stability compared to non-fluorinated analogs. Such derivatives are often intermediates in pharmaceutical and agrochemical syntheses due to their reactivity and ability to modulate biological activity .

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

1-(3,6-difluoropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5F2NO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3

InChI Key

GHCVFBKHWYTSRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,6-Difluoropyridin-2-yl)ethanone typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-acetylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(3,6-Difluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,6-Difluoropyridin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,6-Difluoropyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3,6-Difluoropyridin-2-yl)ethanone with structurally related ethanone-pyridine derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-(3,6-Difluoropyridin-2-yl)ethanone 3-F, 6-F on pyridin-2-yl C₇H₅F₂NO Hypothesized high polarity, stability; potential intermediate for bioactive molecules. -
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 6-Cl on pyridin-3-yl, CF₃ group C₇H₃ClF₃NO Solid with FP 68°C; used in agrochemical synthesis (e.g., pesticide intermediates).
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone 6-CF₃ on pyridin-3-yl C₈H₆F₃NO High boiling point (444.5°C predicted); used in pharmaceutical research for electron-deficient scaffolds.
1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime Dichlorophenyl, pyridinyl oxime C₂₁H₂₃ClFNO₅ Pesticide (Pyriphenox); solid with MW 423.7.
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone Dimethylamino, CF₃ on pyridin-2-yl, phenyl C₁₆H₁₅F₃N₂O Predicted pKa 3.53; bioactive compound with potential CNS applications.

Key Comparisons :

Substituent Effects: Fluorine vs. Chlorine: Fluorine's electronegativity increases polarity and metabolic stability compared to chlorine, which may enhance bioavailability in drug design . Positional Isomerism: Pyridin-2-yl derivatives (e.g., target compound) exhibit distinct electronic effects compared to pyridin-3-yl analogs (e.g., 1-(6-CF₃-pyridin-3-yl)ethanone), influencing reactivity in cross-coupling reactions .

Physical Properties :

  • Boiling points and solubility are highly substituent-dependent. For example, trifluoromethyl groups (CF₃) increase hydrophobicity, whereas fluorine atoms enhance polarity .

Applications: Agrochemicals: Chlorinated derivatives (e.g., 1-(6-Cl-pyridin-3-yl)-2,2,2-trifluoroethanone) are prevalent in pesticides, while fluorinated analogs may offer improved environmental persistence .

Synthetic Accessibility :

  • Fluorinated pyridines often require specialized fluorination techniques (e.g., Balz-Schiemann reaction), whereas chlorinated analogs can be synthesized via nucleophilic substitution .

Research Findings and Implications

  • Biological Activity: Fluorinated ethanone derivatives show enhanced binding to cytochrome P450 enzymes, affecting drug metabolism .
  • Material Science : The electron-withdrawing nature of fluorine improves thermal stability, making such compounds suitable for high-temperature reactions .
  • Environmental Impact : Fluorinated pesticides may persist longer in ecosystems compared to chlorinated analogs, necessitating careful regulatory evaluation .

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